molecular formula C8H10N2O3 B8608133 2-(3,4-Dihydroxyphenyl)acetohydrazide

2-(3,4-Dihydroxyphenyl)acetohydrazide

Cat. No.: B8608133
M. Wt: 182.18 g/mol
InChI Key: NYIGWWUSUFSONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroxyphenyl)acetohydrazide is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)acetohydrazide

InChI

InChI=1S/C8H10N2O3/c9-10-8(13)4-5-1-2-6(11)7(12)3-5/h1-3,11-12H,4,9H2,(H,10,13)

InChI Key

NYIGWWUSUFSONU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NN)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.58 g (12.7 mmol) of the t-butoxycarbonyl protected precursor was added to a -10° C. cold mixture of 1.38 ml (12.7 mmol) of anisole and 40 ml of trifluoroacetic acid. After stirring for 30 minutes at 0° C., the solvent was removed in vacuo and the residue was stirred with dry ether, collected by suction and dried in vacuo over phosphorous pentoxide; yield: 3.77 g. 2.59 ml (14.0 mmol) of N-methyl-N-trimethylsilyltrifluoroacetamide was added to a suspension of 1.38 g (4.65 mmol) of this trifluoroacetic acid salt in 20 l of dry acetonitrile. After stirring for 30 minutes at room temperature, the mixture was evaporated in vacuo and the residue was taken up in a few ml of dry ether and 0.6 ml of methanol was added. The solution was evaporated again in vacuo and the residue was stirred with petroleum ether until the sticky material became crystalline; yield: 0.79 g.
[Compound]
Name
t-butoxycarbonyl
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2.59 mL
Type
reactant
Reaction Step Three
Quantity
1.38 g
Type
reactant
Reaction Step Three
Quantity
20 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.6 mL
Type
solvent
Reaction Step Five

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